N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide
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Overview
Description
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide is a synthetic compound designed for advanced scientific research. It boasts a unique molecular structure combining imidazole and pyrimidine functionalities, making it a versatile candidate for various scientific applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide typically begins with the preparation of the 2-phenylacetamide backbone, followed by the functionalization of the pyrimidine and imidazole rings. Key steps involve:
Formation of the 2-phenylacetamide core: : This is achieved through a condensation reaction between phenylacetic acid and an appropriate amine.
Pyrimidine ring functionalization:
Imidazole ring attachment: : Using a substitution reaction to introduce the imidazolyl group at the 6-position of the pyrimidine ring.
Reaction conditions: : The synthesis typically requires controlled temperatures (0-100°C), inert atmospheres (e.g., nitrogen or argon), and the use of various solvents (e.g., dimethylformamide, tetrahydrofuran).
Industrial Production Methods
Industrial-scale production involves optimization of the above synthetic routes to ensure high yields and purity. This often requires:
Catalysts: : Use of palladium or platinum catalysts for specific coupling reactions.
Automated reactors: : Enhanced control over reaction conditions through automation.
Purification techniques: : Advanced chromatography and crystallization methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide can undergo a variety of chemical reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of N-oxides.
Reduction: : Hydrogenation or use of reducing agents like lithium aluminum hydride can reduce specific functional groups.
Substitution: : Various nucleophilic or electrophilic substitutions at the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, concentrated sulfuric acid.
Reduction: : Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.
Substitution: : Alkyl halides for nucleophilic substitution, acid chlorides for electrophilic substitution.
Major Products
Oxidation products: : Formation of N-oxides or carboxylic acids.
Reduction products: : Formation of amines or alcohols depending on the functional groups present.
Substitution products: : Varied products depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in coordination complexes for catalysis.
Organic Synthesis: : Used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.
Signal Transduction: : Involved in research on cellular signaling pathways.
Medicine
Drug Development:
Diagnostics: : Used in the development of diagnostic assays for certain diseases.
Industry
Material Science: : Utilized in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-2-phenylacetamide: : Similar core structure but lacks the pyrimidine and imidazole rings.
N-(4-(pyrimidin-4-ylamino)phenyl)-2-phenylacetamide: : Contains the pyrimidine ring but lacks the imidazole ring.
Uniqueness
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide stands out due to:
Dual Functionalization: : The presence of both imidazole and pyrimidine rings offers unique chemical and biological properties.
Versatility: : Its ability to participate in a variety of chemical reactions and applications across multiple scientific fields.
This compound's multi-faceted nature makes it a valuable asset in advancing scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-16-24-20(14-21(25-16)28-12-11-23-15-28)26-18-7-9-19(10-8-18)27-22(29)13-17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNVMUFDZHICMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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